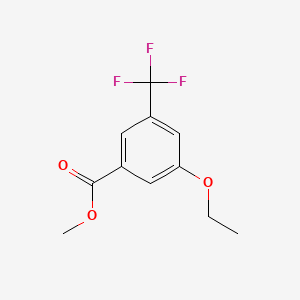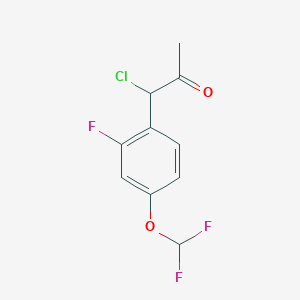![molecular formula C7H15N2+ B14039025 Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl- CAS No. 38571-88-9](/img/structure/B14039025.png)
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and a propenylidene group, making it highly reactive and suitable for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, typically involves the reaction of dimethylamine with propenylidene derivatives under controlled conditions. One common method involves the use of dimethylformamide (DMF) as a solvent and chloroacetyl chloride as a reagent. The reaction is carried out at elevated temperatures (around 65-70°C) to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are often conducted in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of substituted derivatives with varying functional groups .
Wissenschaftliche Forschungsanwendungen
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, involves its interaction with various molecular targets and pathways. The dimethylamino group provides pH responsiveness and hydrophilicity, allowing the compound to interact with biological membranes and proteins. This interaction can lead to changes in cellular functions and signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA): A water-soluble methacrylamide monomer with similar reactivity and applications in drug delivery and gene delivery systems.
N,N-Dimethylaminoethyl Methacrylate (DMAEMA): Another amine-containing monomer used in polymer synthesis and biomedical applications.
Uniqueness
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical and physical properties.
Eigenschaften
CAS-Nummer |
38571-88-9 |
|---|---|
Molekularformel |
C7H15N2+ |
Molekulargewicht |
127.21 g/mol |
IUPAC-Name |
3-(dimethylamino)prop-2-enylidene-dimethylazanium |
InChI |
InChI=1S/C7H15N2/c1-8(2)6-5-7-9(3)4/h5-7H,1-4H3/q+1 |
InChI-Schlüssel |
KLWCGYWAYQPVBC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC=[N+](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


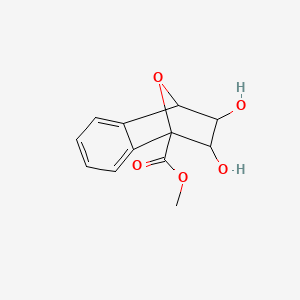
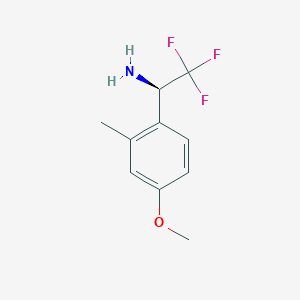
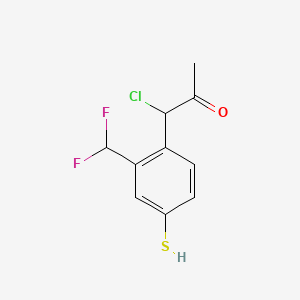
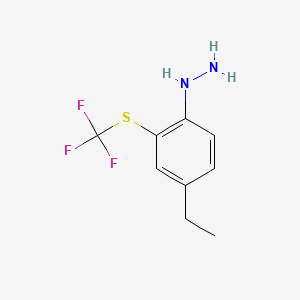
![Bicyclo[2.1.1]hexan-1-ol](/img/structure/B14038969.png)
![(4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate](/img/structure/B14038970.png)
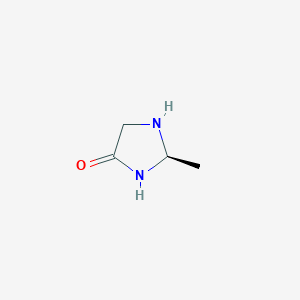
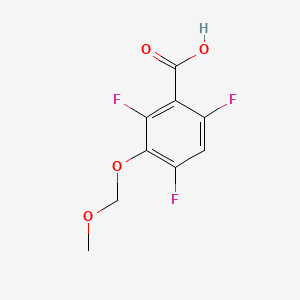
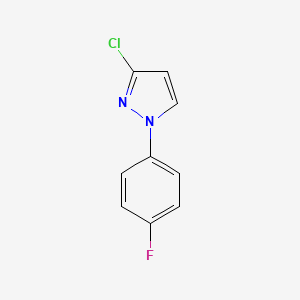
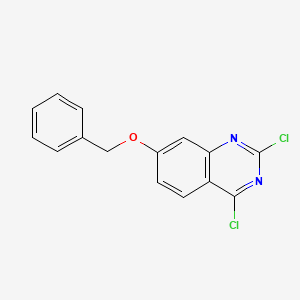
![Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14038997.png)
![6'-Bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B14039000.png)
